

Dissolving YIL781 Hydrochloride for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YIL781 hydrochloride

Cat. No.: B10768977

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of **YIL781 hydrochloride**, a potent and selective ghrelin receptor (GHS-R1a) antagonist. The information is intended to guide researchers in preparing this compound for various experimental applications, ensuring reproducibility and accuracy in their studies.

Product Information

- Name: **YIL781 hydrochloride**
- Synonyms: 6-(4-Fluorophenoxy)-2-methyl-3-[[[(3S)-1-(1-methylethyl)-3-piperidinyl]methyl]-4(3H)-quinazolinone hydrochloride
- CAS Number: 1640226-17-0[1]
- Molecular Formula: $C_{24}H_{28}FN_3O_2 \cdot HCl$ [1]
- Molecular Weight: 445.96 g/mol [2][3]
- Mechanism of Action: **YIL781 hydrochloride** is a competitive antagonist of the ghrelin receptor (GHS-R1a) with a K_i of 17 nM.[2][4] It displays no significant affinity for the motilin receptor.[2][4]

Solubility Data

YIL781 hydrochloride exhibits solubility in various solvents. The following table summarizes the solubility data from different suppliers. It is crucial to note that for hygroscopic solvents like DMSO, using a freshly opened bottle is recommended to ensure maximum solubility.^[5]

Solvent	Maximum Concentration / Solubility	Source(s)
DMSO (Dimethyl sulfoxide)	100 mM	[2][3]
250 mg/mL (with ultrasonic treatment)	[6]	
Ethanol	100 mM	[2]
Water	100 mM	[3]
2 mg/mL (with warming)	[7]	
Saline Formulation (for in vivo use)	≥ 2.08 mg/mL (4.66 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[8]
SBE-β-CD Formulation (for in vivo use)	≥ 2.08 mg/mL (4.66 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)	[4]
Corn Oil Formulation (for in vivo use)	≥ 2.08 mg/mL (4.66 mM) in 10% DMSO, 90% Corn Oil	[4]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Studies

This protocol is suitable for preparing concentrated stock solutions for use in cell-based assays and other in vitro experiments.

Materials:

- **YIL781 hydrochloride** powder

- Anhydrous Dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended for higher concentrations)

Protocol:

- Weighing: Accurately weigh the desired amount of **YIL781 hydrochloride** powder in a sterile microcentrifuge tube.
- Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). For example, to prepare a 10 mM stock solution from 1 mg of **YIL781 hydrochloride** (MW: 445.96 g/mol), add 224.2 μ L of DMSO.
- Dissolution:
 - Vortex the solution vigorously for 1-2 minutes.
 - If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming can also aid dissolution, but avoid excessive heat to prevent degradation.
- Sterilization (Optional): If required for your specific cell culture application, filter the stock solution through a 0.22 μ m syringe filter compatible with DMSO.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]

Preparation of Working Solutions for Cell-Based Assays

Materials:

- **YIL781 hydrochloride** stock solution (e.g., 10 mM in DMSO)
- Appropriate cell culture medium (e.g., DMEM)

Protocol:

- Thawing: Thaw a single aliquot of the **YIL781 hydrochloride** stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
 - Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
- Application to Cells: Add the prepared working solutions to your cell cultures and incubate for the desired duration of your experiment.

Preparation of Formulations for In Vivo Studies

For animal studies, it is often necessary to use a vehicle that is well-tolerated and maintains the solubility of the compound. The following are examples of formulations that have been suggested for in vivo use.^{[4][8]}

Protocol 1: Saline-Based Formulation

This formulation uses a combination of co-solvents to enhance solubility in an aqueous-based vehicle.

- Prepare a stock solution of **YIL781 hydrochloride** in DMSO (e.g., 20.8 mg/mL).
- In a sterile tube, add 100 μ L of the DMSO stock solution.
- Add 400 μ L of PEG300 and mix thoroughly.

- Add 50 μ L of Tween-80 and mix until the solution is homogeneous.
- Add 450 μ L of saline to bring the final volume to 1 mL. Mix well.
- This will result in a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a **YIL781 hydrochloride** concentration of ≥ 2.08 mg/mL.[8]

Protocol 2: SBE- β -CD-Based Formulation

This protocol utilizes sulfobutylether- β -cyclodextrin (SBE- β -CD) to improve solubility.

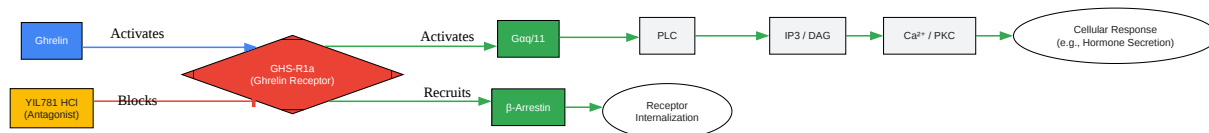
- Prepare a stock solution of **YIL781 hydrochloride** in DMSO (e.g., 20.8 mg/mL).
- Prepare a 20% (w/v) solution of SBE- β -CD in saline.
- In a sterile tube, add 100 μ L of the DMSO stock solution.
- Add 900 μ L of the 20% SBE- β -CD in saline solution.
- Mix thoroughly until a clear solution is obtained.
- This results in a final formulation of 10% DMSO and 90% (20% SBE- β -CD in Saline), with a **YIL781 hydrochloride** concentration of ≥ 2.08 mg/mL.[4]

Note for in vivo formulations: It is recommended to prepare these formulations fresh on the day of use. If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.

Signaling Pathway and Experimental Workflow

Ghrelin Receptor Signaling Pathway

YIL781 hydrochloride acts as an antagonist at the ghrelin receptor (GHS-R1a), a G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, ghrelin, the receptor can signal through multiple downstream pathways. YIL781 blocks these ghrelin-induced signaling events.

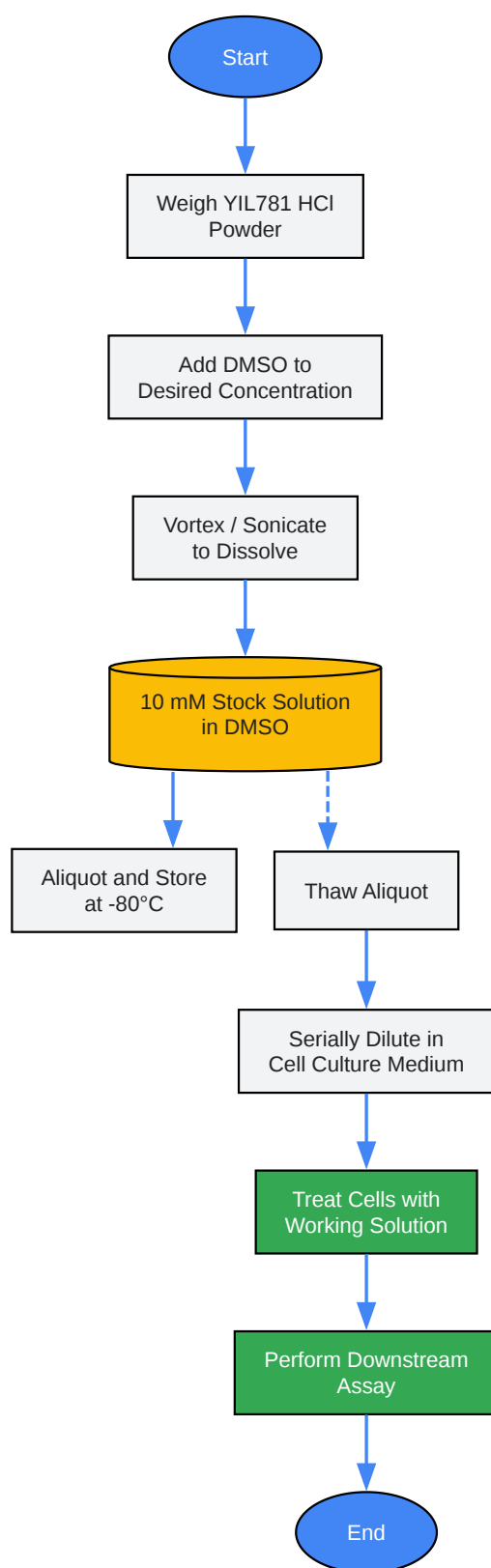


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Caption: Ghrelin receptor signaling and antagonism by YIL781 HCl.

Experimental Workflow for In Vitro Dissolution and Use

The following diagram illustrates a typical workflow for preparing and using **YIL781 hydrochloride** in a cell-based assay.



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Caption: Workflow for preparing YIL781 HCl for in vitro assays.

Safety and Handling

- **YIL781 hydrochloride** is for research use only and not for human or veterinary use.
- It is recommended to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Consult the Safety Data Sheet (SDS) from your supplier for detailed safety information.

By following these detailed protocols and understanding the properties of **YIL781 hydrochloride**, researchers can confidently prepare and utilize this compound in their studies investigating the ghrelin system.

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